molecular formula C20H18N4O3 B2618921 2-phenoxy-N'-(2-phenoxyethanimidoyl)nicotinohydrazide CAS No. 337928-90-2

2-phenoxy-N'-(2-phenoxyethanimidoyl)nicotinohydrazide

Cat. No.: B2618921
CAS No.: 337928-90-2
M. Wt: 362.389
InChI Key: DDUALJVVSUIDSW-UHFFFAOYSA-N
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Description

2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide is an organic compound with the molecular formula C20H18N4O3 It is a derivative of nicotinohydrazide, featuring phenoxy and phenoxyethanimidoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide typically involves the following steps:

    Formation of 2-phenoxyethanimidoyl chloride: This intermediate is prepared by reacting 2-phenoxyacetic acid with thionyl chloride under reflux conditions.

    Reaction with nicotinohydrazide: The 2-phenoxyethanimidoyl chloride is then reacted with nicotinohydrazide in the presence of a base such as triethylamine to yield the desired product.

The reaction conditions generally involve:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to reflux conditions.
  • Reaction time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide would likely follow similar synthetic routes but on a larger scale. This would involve:

  • Use of larger reaction vessels.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the phenoxy groups.

Scientific Research Applications

2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: This compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: The compound could inhibit key enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinohydrazide: The parent compound, which lacks the phenoxy and phenoxyethanimidoyl groups.

    2-phenoxyacetic acid: A precursor in the synthesis of the target compound.

    Phenoxyethanimidoyl derivatives: Compounds with similar structural features but different substituents.

Uniqueness

2-phenoxy-N’-(2-phenoxyethanimidoyl)nicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual phenoxy and phenoxyethanimidoyl groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(Z)-(1-amino-2-phenoxyethylidene)amino]-2-phenoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c21-18(14-26-15-8-3-1-4-9-15)23-24-19(25)17-12-7-13-22-20(17)27-16-10-5-2-6-11-16/h1-13H,14H2,(H2,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUALJVVSUIDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=NNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC/C(=N/NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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